Myristic amide synthesis from myristic acid
Myristic amide synthesis from myristic acid
An In-depth Technical Guide to the Synthesis of Myristic Amide from Myristic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristic acid, a saturated 14-carbon fatty acid, is a vital component in various biological processes. Its amide derivatives, myristamides, are of significant interest to the scientific community. In biological systems, the attachment of a myristoyl group to the N-terminal glycine of proteins—a process known as N-myristoylation—is crucial for mediating protein-protein and protein-lipid interactions, influencing cell signaling pathways, and anchoring proteins to membranes.[1][2] The enzyme responsible, N-myristoyltransferase (NMT), is a validated target for the development of novel therapeutics in cancer and infectious diseases.[3] Consequently, the chemical synthesis of myristic amide and its analogues is fundamental for creating molecular probes, enzyme inhibitors, and potential drug candidates.[3][4]
This technical guide provides a comprehensive overview of the primary synthetic routes for converting myristic acid into myristic amide. It details key experimental protocols, presents comparative data for different methodologies, and illustrates the underlying chemical workflows.
Core Synthetic Strategies
The synthesis of amides from carboxylic acids is a cornerstone of organic chemistry. The primary challenge is the activation of the carboxylic acid's hydroxyl group, which is a poor leaving group. This is compounded by the propensity of the acidic carboxylic acid and the basic amine to form an unreactive ammonium carboxylate salt.[5] Several strategies have been developed to overcome these hurdles, each with distinct advantages in terms of yield, reaction conditions, and substrate compatibility. The main approaches for synthesizing myristic amide are:
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Activation via Myristoyl Chloride : A robust, high-yield, two-step method involving the conversion of myristic acid to its highly reactive acid chloride intermediate.
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Direct Catalytic Amidation : An atom-economical approach where a catalyst facilitates the direct condensation of myristic acid and an amine, with water as the only byproduct.[6]
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Coupling Agent-Mediated Synthesis : A reliable method, common in peptide synthesis, that uses stoichiometric activating agents to form the amide bond under mild conditions.[5][6]
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Solvent-Free Synthesis : An environmentally friendly approach that utilizes thermal or enzymatic methods without a solvent medium.[7][8][9]
Method 1: Synthesis via Myristoyl Chloride Intermediate
This is the most traditional and arguably one of the most reliable methods for preparing amides. The carboxylic acid is first converted to a highly electrophilic acyl chloride, which then readily reacts with an amine to form the amide.
Workflow Overview
Caption: Workflow for the two-step synthesis of myristic amide via an acid chloride intermediate.
Experimental Protocols
Step 1: Synthesis of Myristoyl Chloride
This protocol is adapted from a high-yield synthesis method.[10][11]
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Reagents : Myristic Acid (1 eq.), Thionyl Chloride (SOCl₂) (excess, e.g., 5 mL per 1 g of acid), N,N-dimethylformamide (DMF) (catalytic amount, ~2 drops).
-
Procedure :
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve myristic acid (e.g., 4.38 mmol, 1.0 g) in freshly distilled thionyl chloride (5 mL) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the mixture in an ice bath to -5 °C.
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Add two drops of DMF as a catalyst. The addition of DMF accelerates the reaction.[11]
-
Remove the ice bath and allow the mixture to stir at room temperature for 20 minutes.
-
Heat the reaction mixture to 70 °C and maintain this temperature for 4 hours. The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC to observe the formation of the methyl myristate spot.
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After the reaction is complete, remove the excess thionyl chloride and other low-boiling impurities by vacuum distillation.
-
Collect the target fraction to obtain pure myristoyl chloride as a colorless oily liquid.
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Step 2: Synthesis of Myristamide
This protocol is a general method for the amination of an acyl chloride.[12]
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Reagents : Myristoyl Chloride (1 eq.), Amine (e.g., N,N-dimethylethanolamine, 1.01 eq.), Triethylamine (base, 1.02 eq.), Ethyl Acetate (solvent).
-
Procedure :
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In a three-necked flask, dissolve the amine (e.g., 0.303 mol) and triethylamine (0.306 mol) in a suitable solvent like ethyl acetate (600 mL).
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While stirring the solution, add myristoyl chloride (0.299 mol) dropwise. The reaction is exothermic, so a controlled addition rate is recommended.
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After the addition is complete, heat the mixture to reflux and maintain for approximately 3 hours.
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Cool the reaction to room temperature. A white solid (triethylamine hydrochloride salt) will precipitate.
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Filter the solid precipitate.
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Concentrate the filtrate under reduced pressure to yield the crude myristic amide product.
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The crude product can be further purified by recrystallization, for example, from petroleum ether.[12]
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Method 2: Direct Catalytic Amidation
Direct amidation is a more sustainable "green" chemistry approach that avoids the use of stoichiometric activating agents and the generation of hazardous waste.[6] The reaction involves heating the carboxylic acid and amine in the presence of a catalyst, with continuous removal of the water byproduct to drive the equilibrium towards the product.[9]
Catalytic Cycle Overview
Caption: Generalized catalytic cycle for the direct amidation of myristic acid.
Experimental Protocols
Protocol 2a: Boric Acid Catalyzed Solvent-Free Synthesis
This method is simple, environmentally friendly, and efficient, avoiding the use of hazardous solvents.[7][13]
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Reagents : Myristic Acid (1 eq.), Urea (as amine source), Boric Acid (catalyst).
-
Procedure :
-
In a mortar, combine myristic acid (0.06 mol), urea (e.g., 1.2-2x molar excess), and boric acid (catalytic amount, e.g., 0.5x molar equivalent to acid).
-
Thoroughly mix and triturate the solids with a pestle for 2-5 minutes to create an intimate mixture.[7]
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Transfer the triturated powder to a beaker or flask.
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Heat the mixture directly (without solvent) to a temperature of 160–180 °C for approximately 20-30 minutes.[7] The mixture will melt and then re-solidify as the product is formed.
-
Allow the reaction vessel to cool to room temperature.
-
Wash the solid product successively with distilled water to remove any residual boric acid and unreacted urea.
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Dry the final product at room temperature to afford the myristamide.
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Protocol 2b: Enzymatic Solvent-Free Synthesis
This protocol uses a lipase catalyst for a highly specific and green synthesis.
-
Reagents : Myristic Acid (1 eq.), Monoethanolamine (1 eq.), Immobilized Lipase (e.g., Novozym 435).
-
Procedure :
-
Combine myristic acid and the immobilized lipase in a reaction vessel.
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Heat the mixture to 90 °C to melt the fatty acid.
-
To avoid the formation of a highly viscous and unreactive ion pair, add the monoethanolamine stepwise over the course of the reaction.[8]
-
To achieve high yields (>90%), remove the water byproduct from the reaction, for example, by applying a vacuum or using a Dean-Stark apparatus.[8] Special care must be taken to avoid co-distillation of the amine.[8]
-
Continue the reaction until the desired conversion is reached (can be monitored by GC or titration of remaining acid). The enzyme demonstrates good stability under these conditions.[8]
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Method 3: Coupling Agent-Mediated Synthesis
Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used to facilitate amide bond formation at room temperature, which is ideal for sensitive substrates.[5] Often, an additive like HOBt (1-Hydroxybenzotriazole) is included to suppress side reactions and minimize racemization in chiral compounds.[14][15]
Logical Flow of EDC/HOBt Coupling
Caption: Logical flow diagram of the EDC/HOBt mediated coupling reaction for amide synthesis.
Experimental Protocol
This is a general procedure adapted from standard EDC/HOBt coupling reactions.[14]
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Reagents : Myristic Acid (1 eq.), Amine (1-1.5 eq.), EDC-HCl (1.5 eq.), HOBt (1.5 eq.), Diisopropylethylamine (DIEA, base, 3 eq.), Dimethylformamide (DMF, solvent).
-
Procedure :
-
Dissolve myristic acid (e.g., 0.97 mmol, 222 mg) in DMF (5 mL) in a round-bottom flask.
-
Add DIEA (2.92 mmol, 0.50 mL), HOBt (1.46 mmol, 224 mg), and EDC-HCl (1.46 mmol, 280 mg).
-
Add the amine (1.46 mmol) to the mixture.
-
Stir the reaction at room temperature overnight.
-
Upon completion, quench the reaction by adding water (30 mL).
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the product as needed, typically by silica gel column chromatography.
-
Data Presentation: Comparison of Synthesis Methods
The choice of synthetic method depends on factors like required purity, scale, cost, and tolerance of functional groups. The following table summarizes quantitative data from the literature for various amidation strategies.
| Method | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation(s) |
| Via Acid Chloride | ||||||
| Step 1: Acid to Chloride | Myristic Acid, SOCl₂, DMF (cat.) | None (neat) | 70 | 4 | 98.1 | [10] |
| Step 2: Chloride to Amide | Myristoyl Chloride, Amine, Et₃N | Ethyl Acetate | Reflux | 3 | Good | [12] |
| Catalytic Amidation | ||||||
| Boric Acid / Urea | Myristic Acid, Urea, Boric Acid | None | 160-180 | 0.5 | 70-89 | [7] |
| Enzymatic (Lipase) | Myristic Acid, Ethanolamine, Novozym 435 | None | 90 | - | 75-95** | [8] |
| Borate Ester Catalyst | Phenylacetic Acid, Benzylamine, B(OCH₂CF₃)₃ | MeCN | 80 | 15 | 91*** | [16] |
| Coupling Agents | ||||||
| EDC / HOBt | Carboxylic Acid, Amine, EDC, HOBt, DIEA | DMF | RT | 12-16 | 70-90 | [5][14] |
*Yields reported for a range of carboxylic acids, expected to be similar for myristic acid. **Yield of 95% is achieved with active water removal. ***Yield reported for a model reaction, not specifically myristic acid, but demonstrates the catalyst's efficacy.
Biological Context: N-Myristoylation
The synthesis of myristic amide and its derivatives is often driven by the need to study N-myristoylation, a critical lipid modification of proteins. Understanding this biological pathway provides context for the applications of the synthesized molecules in drug development.
Caption: The biological pathway of protein N-myristoylation, a key target for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Catalytic Amidation [catalyticamidation.info]
- 7. scispace.com [scispace.com]
- 8. Solvent-free enzymatic synthesis of fatty alkanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Myristoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. CN101100432B - Method for synthesizing benzyldimethyl[3-(myristamide)propyl]ammonium chloride - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 15. peptide.com [peptide.com]
- 16. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
